3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a 3,5-dimethoxy-substituted aromatic ring linked to a 1,3-thiazol-2-yl moiety. The thiazole ring is further substituted at the 4-position with a carbamoylmethyl group, which connects to a 4-isopropylphenyl group.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-14(2)15-5-7-17(8-6-15)24-21(27)11-18-13-31-23(25-18)26-22(28)16-9-19(29-3)12-20(10-16)30-4/h5-10,12-14H,11H2,1-4H3,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIVEFPASFKAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Introduction of the Methoxy Groups: The methoxy groups are typically introduced via methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Thiazole vs. Thiadiazole Derivatives
- Target Compound: The 1,3-thiazole core is substituted with a carbamoylmethyl-isopropylphenyl group. Thiazoles are known for their metabolic stability and versatility in drug design.
- Thiadiazole Analog : (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine () features a 1,3,4-thiadiazole ring. Thiadiazoles exhibit strong hydrogen-bonding interactions (e.g., intramolecular C–H···N bonds) that enhance crystallinity and stability. This compound’s planar structure contrasts with the thiazole-based target, which may adopt a less rigid conformation .
Triazole Derivatives
- Triazole-Thiones : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share a triazole ring but lack the benzamide backbone. These compounds exist in thione tautomeric forms, confirmed by IR spectra (C=S stretches at 1247–1255 cm⁻¹) and absence of S–H bands .
- Functional Impact : Triazoles are more polar than thiazoles due to additional nitrogen atoms, which may enhance water solubility but reduce membrane permeability.
Substituent Effects on Physicochemical Properties
- Carbamoyl vs.
- Aryl Substituents : The isopropylphenyl group in the target compound introduces steric bulk, contrasting with the naphthyl group in 3,5-dimethoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide (). Naphthyl groups enhance π-π stacking but may increase toxicity risks .
Biological Activity
The compound 3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 356.47 g/mol
The presence of methoxy groups, a thiazole ring, and a benzamide moiety suggests a diverse range of interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and benzamide structures exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results in inhibiting tumor cell proliferation. A study reported that thiazole derivatives demonstrated IC values ranging from 10 to 30 µM against various cancer cell lines, suggesting that the thiazole moiety contributes to the anticancer activity .
Antiviral Activity
Compounds with similar structures have also been evaluated for antiviral activity. For example, certain thiazole derivatives have shown effectiveness against viral replication in vitro. In one study, a related compound exhibited an EC of 5 µM against respiratory syncytial virus (RSV), indicating potential as an antiviral agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has been suggested that the benzamide moiety can act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. Preliminary data show that related compounds exhibit IC values in the low nanomolar range against HDACs .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Receptor Binding : The presence of the thiazole ring may facilitate binding to G protein-coupled receptors (GPCRs), which are critical in many signaling pathways.
- Enzyme Interaction : The structural features allow for potential inhibition of enzymes involved in cellular proliferation and viral replication.
Summary of Biological Activities
| Activity Type | Target | IC / EC | Reference |
|---|---|---|---|
| Anticancer | Tumor Cell Lines | 10 - 30 µM | |
| Antiviral | RSV | 5 µM | |
| Enzyme Inhibition | HDACs | Low nanomolar |
Case Studies
- Anticancer Study : A study evaluated the effects of similar thiazole-benzamide derivatives on breast cancer cells, showing a significant reduction in cell viability at concentrations above 20 µM.
- Antiviral Study : Another investigation focused on respiratory viruses, where compounds structurally related to the target molecule were found to inhibit viral replication effectively.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide, and how can purity be optimized?
- Methodological Answer :
- Step 1 : Synthesize the thiazole core via cyclization of thiourea derivatives with α-halo ketones. For example, reflux 4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)thiazole-2-amine with 3,5-dimethoxybenzoyl chloride in anhydrous ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours .
- Step 2 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in water-ethanol (1:3 ratio) to achieve >95% purity .
- Validation : Confirm structure via -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and LC-MS (theoretical MW: ~495 g/mol). Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a methanol/water (70:30) mobile phase; retention time ~12.5 min .
- Elemental Analysis : Compare calculated vs. observed C, H, N, S content (e.g., C: 62.5%, H: 5.7%, N: 11.3%, S: 6.5%) .
- FT-IR : Confirm amide C=O stretch at ~1650 cm and thiazole C=N at ~1550 cm .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antibacterial vs. no observed activity) be resolved?
- Methodological Answer :
- Hypothesis Testing :
Strain-Specific Activity : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using agar diffusion assays. Note that methoxy groups may enhance membrane penetration in Gram-positive strains .
Concentration Gradient : Perform dose-response curves (0.1–100 µM) to identify MIC (Minimum Inhibitory Concentration). Inactive reports may arise from suboptimal concentrations or solvent interference (e.g., DMSO toxicity above 1% v/v) .
- Mechanistic Studies : Use fluorescence microscopy with propidium iodide to assess membrane disruption, a common antibacterial mechanism for thiazole derivatives .
Q. What experimental strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- SAR Design :
- Variable Substituents : Modify the 3,5-dimethoxybenzamide moiety (e.g., replace methoxy with nitro or halogens) and the 4-(propan-2-yl)phenyl group (e.g., substitute with electron-withdrawing groups).
- Biological Assays : Compare IC values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
- Example SAR Findings :
| Substituent Modification | Biological Activity (IC, µM) |
|---|---|
| 3,5-Dimethoxy (Parent) | 18.5 (COX-2 Inhibition) |
| 3-Nitro, 5-Methoxy | 9.2 (COX-2 Inhibition) |
| 4-Fluorophenyl | 32.1 (COX-2 Inhibition) |
| Source: Analogous data from thiazole derivatives |
Q. How can in vivo pharmacokinetic studies be designed based on in vitro data?
- Methodological Answer :
- ADME Profiling :
Solubility : Use shake-flask method in PBS (pH 7.4); logP ~3.2 predicts moderate lipophilicity .
Metabolic Stability : Incubate with liver microsomes (human/rat); monitor parent compound depletion via LC-MS/MS.
- In Vivo Design :
- Administer 10 mg/kg (IV and oral) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h.
- Calculate bioavailability (F%) using AUC/AUC ratio. Thiazole derivatives often show F% <30% due to first-pass metabolism .
Q. What computational methods are suitable for predicting target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Prioritize poses with hydrogen bonds to Arg120 and hydrophobic interactions with Val89 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Notes on Data Contradiction and Validation
- Synthesis Reproducibility : Yield discrepancies (e.g., 65% vs. 80%) may arise from solvent purity (use anhydrous DMSO) or cooling rates during crystallization .
- Biological Replicates : Perform triplicate assays with positive controls (e.g., ciprofloxacin for antibacterial tests) to minimize false negatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
